Dual FAK/FGFR2 Inhibition: A Differentiating Multi-Target Profile
PHM16 is characterized by its dual inhibition of FAK (IC50: 0.4 μM) and FGFR2 (IC50: 0.37 μM) . In contrast, TAE226 is a potent FAK inhibitor (IC50: 5.5 nM) but shows minimal activity against FGFR2 (not reported) . Defactinib and PF-562271 are also FAK-selective (IC50: 0.6 nM and 1.5 nM, respectively) . The FGFR2 inhibitory component of PHM16 is absent in these comparators, making PHM16 a distinct tool for interrogating combined FAK/FGFR2 signaling.
| Evidence Dimension | Kinase inhibition profile (target multiplicity) |
|---|---|
| Target Compound Data | FAK IC50: 0.4 μM; FGFR2 IC50: 0.37 μM |
| Comparator Or Baseline | TAE226: FAK IC50 = 5.5 nM (no FGFR2 inhibition reported); Defactinib: FAK IC50 = 0.6 nM (no FGFR2 inhibition); PF-562271: FAK IC50 = 1.5 nM (no FGFR2 inhibition) |
| Quantified Difference | PHM16 inhibits FGFR2 at 0.37 μM; comparators lack reported FGFR2 activity |
| Conditions | Biochemical kinase inhibition assays; ATP-competitive |
Why This Matters
The dual FAK/FGFR2 inhibition profile differentiates PHM16 from FAK-selective inhibitors and defines a unique experimental tool for studying pathway crosstalk.
